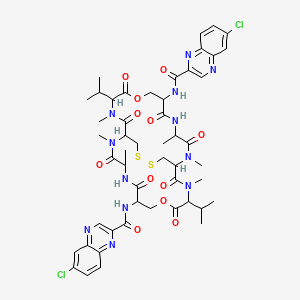
Bis(6-chloro)triostin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by the addition of chlorine atoms at the 6th position of the quinoxaline rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-chloro)triostin A involves the modification of triostin A, which is derived from the bacterium Streptomyces triostinicus. The preparation typically includes the following steps:
Culturing Streptomyces triostinicus: The bacterium is cultured in a medium supplemented with aromatic carboxylic acids.
Chemical Modification: The quinoxaline chromophores of triostin A are substituted with chlorine atoms at the 6th position.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimization for yield and purity. This includes large-scale fermentation of Streptomyces triostinicus and subsequent chemical modification using industrial halogenation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-chloro)triostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the quinoxaline rings, affecting the compound’s DNA-binding properties.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(6-chloro)triostin A has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding interactions and the effects of halogenation on biological activity.
Biology: The compound’s ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and gene regulation.
Industry: It can be used in the development of new antibiotics and anticancer agents
Wirkmechanismus
Bis(6-chloro)triostin A exerts its effects primarily through DNA bisintercalation. The chlorine-substituted quinoxaline rings intercalate into the minor groove of double-stranded DNA, disrupting DNA replication and transcription. This leads to cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent. The compound also exhibits antimicrobial activity by inhibiting bacterial DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triostin A: The parent compound, known for its DNA-binding properties and antimicrobial activity.
Echinomycin: Another quinoxaline antibiotic with similar DNA-binding and anticancer properties.
Thiocoraline: A quinoxaline antibiotic with potent anticancer activity
Uniqueness
Bis(6-chloro)triostin A is unique due to the presence of chlorine atoms at the 6th position of the quinoxaline rings. This modification enhances its DNA-binding affinity and potentially its biological activity compared to unsubstituted triostin A .
Eigenschaften
CAS-Nummer |
85502-72-3 |
|---|---|
Molekularformel |
C50H60Cl2N12O12S2 |
Molekulargewicht |
1156.1 g/mol |
IUPAC-Name |
6-chloro-N-[20-[(6-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChI-Schlüssel |
ZFVGYAKBACSCRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Cl)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



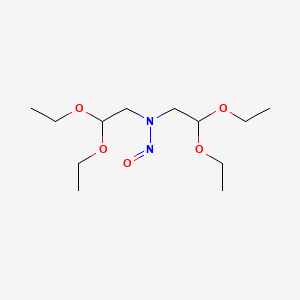
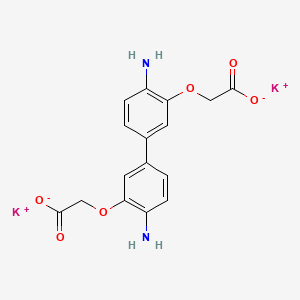
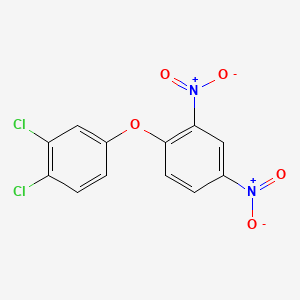
![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
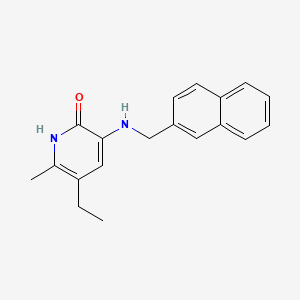
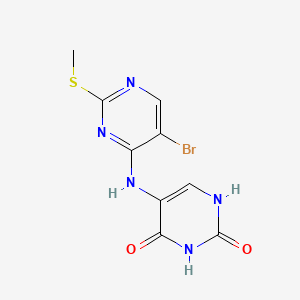
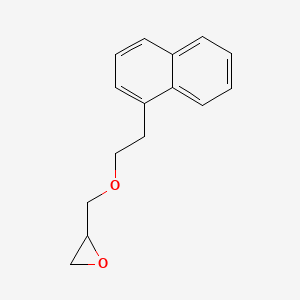
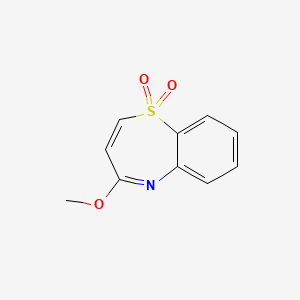
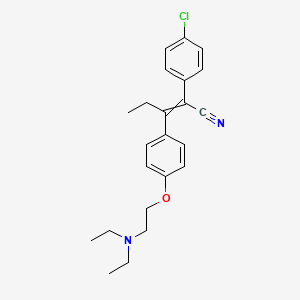

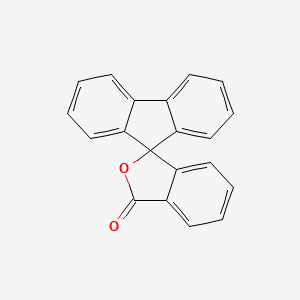
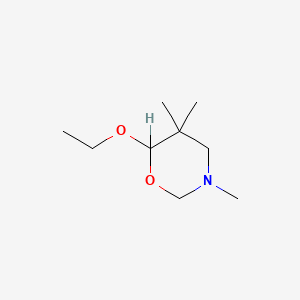
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
